N'-[2-(pyridin-2-ylsulfanyl)acetyl]benzohydrazide
Description
N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE is a chemical compound that belongs to the class of benzohydrazides This compound is characterized by the presence of a pyridylsulfanyl group attached to an acetylbenzohydrazide moiety
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N'-(2-pyridin-2-ylsulfanylacetyl)benzohydrazide |
InChI |
InChI=1S/C14H13N3O2S/c18-12(10-20-13-8-4-5-9-15-13)16-17-14(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19) |
InChI Key |
RWEMVHXBPPOJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE typically involves the reaction of 2-(2-pyridylsulfanyl)acetic acid with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The pyridylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyridylsulfanyl group plays a crucial role in the binding affinity and specificity of the compound, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridyl group but differ in their overall structure and properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit different biological activities.
Uniqueness
N’~1~-[2-(2-PYRIDYLSULFANYL)ACETYL]BENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
